2,5-Bis(trifluoromethyl)phenylisothiocyanate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

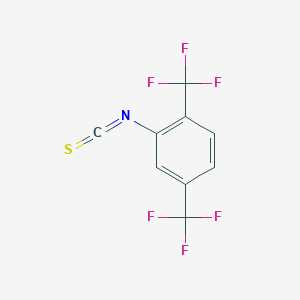

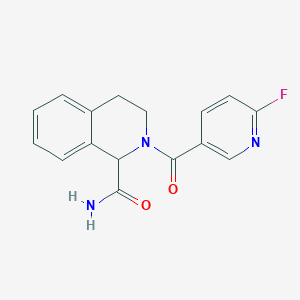

2,5-Bis(trifluoromethyl)phenylisothiocyanate is a chemical compound with the molecular formula C9H3F6NS . It is used in various scientific research fields.

Molecular Structure Analysis

The molecular structure of 2,5-Bis(trifluoromethyl)phenylisothiocyanate is represented by the formula C9H3F6NS . This indicates that the compound consists of 9 carbon atoms, 3 hydrogen atoms, 6 fluorine atoms, 1 nitrogen atom, and 1 sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Bis(trifluoromethyl)phenylisothiocyanate include a molecular weight of 271.18 . The compound is in a liquid state and has a density of 1.485 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Liquid Chromatography-Tandem Mass Spectrometry and Nuclear Magnetic Resonance

2,5-Bis(trifluoromethyl)phenylisothiocyanate is used as a derivatization reagent for biogenic amines like histamine, tyramine, tryptamine, and 2-phenylethylamine, aiding in their detection and quantification through liquid chromatography-tandem mass spectrometry (LC-MS/MS) and 19F nuclear magnetic resonance (NMR) analysis. This application demonstrates the reagent's utility in analyzing biogenic amines in beverages, providing efficient separation and determination of derivatives (Jastrzębska et al., 2018).

Synthesis of Phenothiazine Cruciforms

The compound plays a role in the synthesis of novel phenothiazine-containing cruciforms, which are important for metallochromic properties. These cruciforms, utilized in array-type sensory applications for metal cations, exhibit significant shifts in emission upon exposure to magnesium and zinc triflates, indicating their potential in sensory and analytical applications (Hauck et al., 2007).

Catalytic Activity in Transesterification

2,5-Bis(trifluoromethyl)phenylisothiocyanate derivatives serve as effective organocatalysts in the transesterification of methyl carboxylates and alcohols. Their ability to catalyze reactions under azeotropic reflux conditions in hydrocarbons like heptane and octane demonstrates their potential in organic synthesis and industrial applications (Ishihara et al., 2008).

Synthesis of Organic Field-Effect Transistors

The compound is integral in synthesizing mixed phenylene-thiophene oligomers used in n-type semiconductors for organic field-effect transistors. These applications highlight its role in the development of semiconductor technology and electronic devices (Facchetti et al., 2004).

Hydrogen-Bonding Thiourea Organocatalysis

Research indicates that the compound's 3,5-bis(trifluoromethyl)phenyl group is crucial in thiourea organocatalysis, especially in binding events with Lewis-basic sites. This finding has implications for catalyst design in chemical syntheses (Lippert et al., 2012).

Synthesis of Polymeric Materials

2,5-Bis(trifluoromethyl)phenylisothiocyanate contributes to the synthesis of trifluoromethyl-substituted styrene polymers and copolymers. These materials, notable for their high thermal stability, excellent optical transparency, and low dielectric constants, have potential applications in novel optical materials (Teng et al., 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-isothiocyanato-1,4-bis(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F6NS/c10-8(11,12)5-1-2-6(9(13,14)15)7(3-5)16-4-17/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDXGQJPAJBFKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N=C=S)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F6NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(trifluoromethyl)phenylisothiocyanate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B2509391.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2509397.png)

![N-(4-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509399.png)

![(E)-4-(Dimethylamino)-N-[1-(oxan-4-yl)propan-2-yl]but-2-enamide](/img/structure/B2509400.png)

![8-(3-Chloro-4-methoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydro imidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2509402.png)

![N-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2509408.png)